molecular formula C4H4N4O4 B038458 (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 116419-36-4

(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B038458
CAS RN: 116419-36-4
M. Wt: 172.1 g/mol
InChI Key: JNJSKDYVVRMEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid" often involves chemoselective approaches and innovative methods to incorporate nitro, amino, and azo groups into the triazole ring. For instance, a method for synthesizing 4-nitro-1,2,3-triazoles from gem-dinitro compounds showcases the chemoselective nature of these processes, highlighting the versatility and complexity of synthesizing nitro-triazole derivatives (Baryshnikov et al., 1992). Additionally, the development of energetic compounds containing (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety illustrates the innovative approaches to creating substances with potential applications in materials science (Gulyaev et al., 2021).

Molecular Structure Analysis

Structural analyses of related compounds, such as 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, reveal complex intermolecular hydrogen bonding patterns and diverse molecular frameworks. X-ray diffraction studies show how these structures form two-dimensional frameworks or chains of rings, demonstrating the intricate molecular architecture and the role of hydrogen bonding in stabilizing these structures (Şahin et al., 2014).

Chemical Reactions and Properties

Research on the chemical reactivity of nitro-triazole derivatives includes the exploration of their energetic properties and potential use in propellants and explosives. The synthesis and characterization of energetic materials that incorporate the nitro-triazolyl moiety reveal high thermal stability, density, and optimal oxygen balance, underscoring the significance of these compounds in designing advanced materials (Gulyaev et al., 2021).

Physical Properties Analysis

The physical properties of this compound derivatives are crucial for their application in various fields. Studies focusing on coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid demonstrate the impact of ligand coordination on the photoluminescent properties of these complexes, offering insights into their potential use in optoelectronic devices (Zhou et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as acid-base behavior and reaction mechanisms, are fundamental to understanding their reactivity and stability. The study of acid-base properties of related compounds, like 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids, contributes to the knowledge of their chemical behavior, which is essential for their application in pharmaceuticals and materials science (Kaplaushenko, 2014).

Scientific Research Applications

  • Energetic Substances : Compounds containing (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety are considered for energetic substances due to their good thermal stability and high enthalpy of formation (Gulyaev et al., 2021).

  • Biological Activities : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids exhibit various biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects (Salionov, 2015).

  • Chemical Reactivity : 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole and its derivatives are useful in various chemical reactions such as alkylation, nitration, diazotization, oxidation, and salt syntheses (Sergievskii et al., 2005).

  • Antibacterial and Antitubercular Activities : Some derivatives of 1,2,4-triazole have shown significant anti-inflammatory, analgesic, and antimicrobial activities, including against tuberculosis (Hunashal et al., 2014); (Maste et al., 2011).

  • Energetic Material Components : Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans are potential components of solid composite propellants due to their optimal oxygen balance and thermal stability (Gulyaev et al., 2021).

  • Synthesis of Various Chemicals : 4-Nitroamino-1,2,4-triazole is used in synthesizing various alkylated products, like 1-alkyl-1,2,4-triazol-1-io-4-N-nitroimides (Kofman et al., 2002).

  • Photoluminescent Properties : Coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid have been synthesized, exhibiting interesting structural and photoluminescent properties (Zhou et al., 2009).

  • Anticholinesterase Activity : Certain 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives have shown promising anticholinesterase activity, which is useful in treating conditions like Alzheimer's disease (Mohsen, 2012).

properties

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c9-3(10)1-7-2-5-4(6-7)8(11)12/h2H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJSKDYVVRMEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361330
Record name (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116419-36-4
Record name (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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